3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
Description
The compound 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety, linked via a piperazine bridge to a 1-methyl-1,2-dihydropyrazin-2-one group. The presence of piperazine may enhance solubility and bioavailability, while the dihydropyrazinone group could influence metabolic stability .
Properties
IUPAC Name |
3-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-13-11-14(2)27(23-13)17-12-16(21-15(3)22-17)25-7-9-26(10-8-25)18-19(28)24(4)6-5-20-18/h5-6,11-12H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMESUTYRFOBTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CN(C4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a complex chemical structure that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure includes multiple heterocyclic rings, which are known to enhance biological activity through various mechanisms such as receptor binding and enzyme inhibition.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing pyrazole and pyrimidine moieties. For instance, derivatives of pyrazole have shown significant activity against HIV. A related compound exhibited an EC50 value of 0.0334 μmol/L against HIV-1, suggesting that structural modifications in the pyrazole ring can enhance antiviral efficacy . The presence of a piperazine ring in the structure may also contribute to improved bioavailability and interaction with viral targets.
Antitubercular Activity
Research into similar pyrazole-containing compounds has indicated promising antitubercular activity. For example, several derivatives demonstrated IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis . The structural features that enhance activity include specific substitutions on the pyrimidine and piperazine rings, which could be relevant for the compound .
Anticancer Activity
Compounds with similar structural characteristics have been evaluated for anticancer properties. A study found that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells . The mechanism often involves cell cycle arrest and induction of apoptosis, which could be a pathway worth exploring for our compound.
Study 1: Antiviral Efficacy
In a comparative study involving several pyrazole derivatives, one compound showed an EC50 value comparable to established antiviral drugs. This study emphasized the role of specific substituents on the pyrazole ring in enhancing antiviral activity .
| Compound | EC50 (μmol/L) | Selectivity Index |
|---|---|---|
| I-19 | 0.0334 | High |
| Nevirapine | 0.0402 | Reference |
Study 2: Antitubercular Activity
A series of substituted benzamide derivatives were synthesized and evaluated for their activity against M. tuberculosis. Among them, compounds with specific piperazine substitutions showed IC50 values below 2 μM, indicating strong potential for further development against tuberculosis .
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6e | 1.35 | 40.32 |
| 6a | 1.75 | 35.00 |
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding : The piperazine and pyrimidine components may facilitate binding to specific receptors involved in viral replication or cancer cell proliferation.
- Enzyme Inhibition : The dihydropyrazinone moiety might inhibit key enzymes critical for pathogen survival or tumor growth.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. The specific compound has been synthesized and tested for its efficacy against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |
These findings suggest that the compound could serve as a lead structure for developing novel anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 32 µg/mL | Fungicidal |
The results indicate that this compound exhibits promising antimicrobial properties, making it a candidate for further development in treating infections.
Neuropharmacological Applications
The piperazine component of the molecule is known for its neuroactive properties. Research has shown that derivatives can act as potential anxiolytics or antidepressants.
Case Study: Anxiety Models in Rodents
In preclinical studies using rodent models of anxiety, the compound demonstrated significant anxiolytic effects at doses of 5 and 10 mg/kg when administered orally. Behavioral tests such as the Elevated Plus Maze (EPM) and Open Field Test (OFT) showed increased time spent in open arms and central zones, respectively, indicating reduced anxiety-like behavior.
Comparison with Similar Compounds
Structural Analogues and Similarity Metrics
Computational similarity metrics, such as the Tanimoto and Dice indices , are critical for quantifying structural resemblance. These metrics compare molecular fingerprints (e.g., MACCS or Morgan fingerprints) to assess overlap in functional groups and topology . For example:
Key Observations :
Bioactivity and Functional Comparisons
Pyrazolopyrimidine derivatives are frequently explored for kinase inhibition. For instance:
- The target compound’s piperazine moiety may improve water solubility, while the dihydropyrazinone could reduce metabolic degradation, as seen in analogues with similar substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
